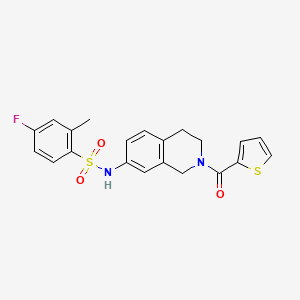

4-fluoro-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

BenchChem offers high-quality 4-fluoro-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S2/c1-14-11-17(22)5-7-20(14)29(26,27)23-18-6-4-15-8-9-24(13-16(15)12-18)21(25)19-3-2-10-28-19/h2-7,10-12,23H,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUWNXDRMSHJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Synthesis

The synthesis of this compound involves several key steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the tetrahydroisoquinoline core, followed by functionalization to introduce the thiophene-2-carbonyl and benzenesulfonamide moieties.

General Synthetic Scheme

- Formation of Tetrahydroisoquinoline : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of Thiophene-2-carbonyl : This step may involve acylation reactions where thiophene derivatives are used as acylating agents.

- Sulfonamide Formation : The final step typically involves the reaction of the amine with a sulfonyl chloride to yield the sulfonamide.

Anticancer Properties

Recent studies have indicated that compounds containing tetrahydroisoquinoline structures exhibit significant anticancer activity. For example, a related compound was evaluated for its antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). The results showed that these compounds can inhibit cell growth with IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-fluoro-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide | MCF-7 | 5.0 |

| Related Compound A | HCT116 | 3.5 |

| Related Compound B | MCF-7 | 4.0 |

The mechanism by which this compound exerts its biological effects is not fully understood but may involve:

- Inhibition of Protein Kinases : Some studies suggest that similar compounds inhibit specific kinases involved in cell proliferation.

- Induction of Apoptosis : Evidence indicates that these compounds can trigger programmed cell death in cancer cells.

Antimicrobial Activity

In addition to anticancer properties, there are indications that this compound may possess antimicrobial activity. Research has shown that derivatives with similar structures exhibit significant inhibition against bacterial strains and fungi, suggesting potential applications in treating infections.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroisoquinoline derivatives for their anticancer properties. The study found that modifications at the 4-position significantly enhanced activity against MCF-7 cells.

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Candida albicans. The results indicated moderate to high activity, supporting further investigation into their use as antimicrobial agents.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 4-fluoro-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide exhibit significant antitumor properties. For instance:

- Mechanism of Action : These compounds often act as inhibitors of key kinases involved in cancer progression. In particular, the inhibition of PLK4 has shown promise in reducing tumor growth in various cancer models .

- Case Studies : One study highlighted a related compound that demonstrated effective inhibition of HCT116 colon cancer cells in vivo, suggesting that similar derivatives could be explored for therapeutic use .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Inhibition Studies : Related sulfonamide derivatives have shown higher inhibition rates against both bacterial and fungal strains. For example, certain derivatives exhibited MIC values indicating strong activity against resistant strains of Staphylococcus aureus .

- Mechanism : The presence of the thiophene moiety may enhance the interaction with microbial targets, leading to increased efficacy against pathogens .

Anti-inflammatory Properties

Sulfonamides are often investigated for their anti-inflammatory effects:

- Research Findings : Compounds with similar structures have been noted for their ability to inhibit COX enzymes and modulate inflammatory pathways effectively. For instance, certain derivatives demonstrated significant inhibition of TNFα production in vitro .

- Potential Applications : This suggests that 4-fluoro-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide could be developed as a treatment for chronic inflammatory diseases.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that integrate the thiophene carbonyl moiety into the tetrahydroisoquinoline framework:

Q & A

Q. What are the recommended synthetic routes for 4-fluoro-2-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: A modular synthesis approach is advised:

- Step 1: Synthesize the tetrahydroisoquinoline core via Pictet-Spengler cyclization, using 2-thiophenecarboxylic acid as a carbonyl source.

- Step 2: Introduce the benzenesulfonamide moiety via nucleophilic aromatic substitution (NAS) under anhydrous conditions (e.g., DMF, 80°C, 12h).

- Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (70:30 v/v) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Assign peaks using - and -NMR in DMSO-d5. Key signals include sulfonamide NH (~10.5 ppm) and thiophene carbonyl C=O (~165 ppm).

- X-ray Crystallography: Grow single crystals via slow evaporation in acetonitrile. Use SHELXL for structure refinement; analyze hydrogen bonding (e.g., C–H⋯O interactions) to confirm molecular packing .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns.

Q. How can researchers validate the structural integrity of intermediates during synthesis?

Methodological Answer:

- Intermediate Tracking: Use TLC (silica plates, UV visualization) for real-time monitoring. For example, the tetrahydroisoquinoline intermediate should show Rf = 0.4 in ethyl acetate/hexane (1:1).

- Microanalysis: Compare experimental C, H, N values with theoretical calculations (deviation <0.4% acceptable).

- Mid-IR Spectroscopy: Confirm key functional groups (e.g., sulfonamide S=O at 1150–1300 cm, thiophene C=O at 1680 cm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Core Modifications: Synthesize analogs with substituted thiophene rings (e.g., 3-methylthiophene) or fluorinated benzenesulfonamide variants.

- Biological Assays: Test analogs against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. IC values can be correlated with electronic effects (Hammett σ constants) of substituents .

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities. Prioritize analogs with ΔG < -8 kcal/mol.

Q. What strategies resolve contradictions in solubility and stability data across experimental replicates?

Methodological Answer:

- Controlled Solubility Testing: Use standardized buffers (pH 2–8) and DLS to measure aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH, 4 weeks) with UPLC-MS monitoring.

- Root-Cause Analysis: If discrepancies persist, validate equipment calibration (e.g., HPLC pump pressure, column temperature) and batch-to-batch reagent variability (e.g., DMF water content) .

Q. How can computational methods predict metabolic liabilities of this compound?

Methodological Answer:

- In Silico Tools: Use SwissADME to predict CYP450 metabolism sites. Focus on sulfonamide cleavage and thiophene oxidation.

- Metabolite Identification: Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF-MS. Match fragmentation patterns to predicted metabolites (e.g., hydroxylated tetrahydroisoquinoline) .

Q. What crystallographic techniques elucidate polymorphic forms, and how do they impact bioavailability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.